(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, particularly in the synthesis of peptides.
Vorbereitungsmethoden
The synthesis of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acids and other starting materials.
Protection of Amino Groups: The amino groups are protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Coupling Reactions: The protected amino acids are then coupled using reagents such as isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method.
Deprotection and Purification: The final step involves the removal of the Fmoc group and purification of the compound.
Analyse Chemischer Reaktionen
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.
Coupling Reactions: As mentioned earlier, coupling reactions are crucial in the synthesis of this compound, often involving reagents like isobutoxycarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during the synthesis process.
Biological Research: The compound is used in biological research to study protein interactions and functions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino groups during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways involved in peptide synthesis, ensuring the correct formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate can be compared with other similar compounds, such as:
- (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1,4-oxazepane-3-carboxylic acid
- 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
These compounds also contain the Fmoc group and are used in similar applications, but they differ in their specific structures and the types of reactions they undergo.
Eigenschaften
Molekularformel |
C33H37N3O7 |
---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
methyl (4S)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-5-[4-(hydroxymethyl)anilino]-5-oxopentanoate |
InChI |
InChI=1S/C33H37N3O7/c1-20(2)30(36-33(41)43-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27)32(40)35-28(16-17-29(38)42-3)31(39)34-22-14-12-21(18-37)13-15-22/h4-15,20,27-28,30,37H,16-19H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)/t28-,30-/m0/s1 |
InChI-Schlüssel |
OGSXPGWUTPOZAG-JDXGNMNLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.